molecular formula C16H14F3N5O B562635 Voriconazole-d3

Voriconazole-d3

Cat. No.: B562635
M. Wt: 352.33 g/mol
InChI Key: BCEHBSKCWLPMDN-QLWAGJNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Voriconazole-d3 is a deuterated form of voriconazole, a triazole antifungal medication. The deuterium atoms replace three hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification. This compound is primarily used in research settings to study the pharmacokinetics, metabolism, and distribution of voriconazole in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Voriconazole-d3 involves the incorporation of deuterium atoms into the voriconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated methyl iodide in the presence of a base to introduce deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Voriconazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are often used in substitution reactions.

Major Products Formed

    Oxidation: Voriconazole N-oxide

    Reduction: Reduced forms of this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Voriconazole-d3 is widely used in scientific research for various applications:

Mechanism of Action

Voriconazole-d3, like voriconazole, exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-lanosterol demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole antifungal with a similar mechanism of action but a narrower spectrum of activity.

    Itraconazole: A triazole antifungal with a broader spectrum of activity but different pharmacokinetic properties.

    Posaconazole: A newer triazole antifungal with activity against a wider range of fungal pathogens.

Uniqueness of Voriconazole-d3

This compound is unique due to its deuterium labeling, which makes it an invaluable tool for pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification in biological systems, providing insights into the behavior of voriconazole that are not possible with non-labeled compounds .

Properties

IUPAC Name

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-QLWAGJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.